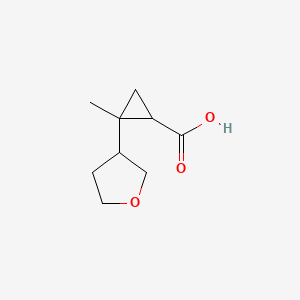
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid is an organic compound that features a cyclobutane ring substituted with a hydroxyl group, a carboxylic acid group, and a 2-chlorophenylthio group
Métodos De Preparación
The synthesis of 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyclobutane Ring: This can be achieved through cycloaddition reactions involving suitable precursors.
Introduction of the Hydroxyl Group: This step often involves hydroxylation reactions using reagents like osmium tetroxide or hydrogen peroxide.
Attachment of the 2-Chlorophenylthio Group: This can be done through nucleophilic substitution reactions where a thiol group is introduced and subsequently chlorinated.
Carboxylation: The final step involves introducing the carboxylic acid group, which can be achieved through carboxylation reactions using carbon dioxide under high pressure and temperature.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using continuous flow reactors and automated systems to ensure efficiency and consistency.
Análisis De Reacciones Químicas
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The 2-chlorophenylthio group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or alkoxides.
Esterification: The carboxylic acid group can react with alcohols in the presence of acid catalysts to form esters.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alkoxides).
Aplicaciones Científicas De Investigación
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound may bind to specific enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition or activation of metabolic enzymes, modulation of receptor activity, and interference with cellular signaling processes.
Comparación Con Compuestos Similares
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-((2-Bromophenyl)thio)-3-hydroxycyclobutane-1-carboxylic acid: Similar structure but with a bromine atom instead of chlorine, which may result in different reactivity and biological activity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclopentane-1-carboxylic acid: Similar structure but with a cyclopentane ring instead of cyclobutane, affecting the compound’s steric properties and reactivity.
1-((2-Chlorophenyl)thio)-3-hydroxycyclobutane-1-sulfonic acid:
Propiedades
Fórmula molecular |
C11H11ClO3S |
|---|---|
Peso molecular |
258.72 g/mol |
Nombre IUPAC |
1-(2-chlorophenyl)sulfanyl-3-hydroxycyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H11ClO3S/c12-8-3-1-2-4-9(8)16-11(10(14)15)5-7(13)6-11/h1-4,7,13H,5-6H2,(H,14,15) |
Clave InChI |
HFXNYUCFGWVROI-UHFFFAOYSA-N |
SMILES canónico |
C1C(CC1(C(=O)O)SC2=CC=CC=C2Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



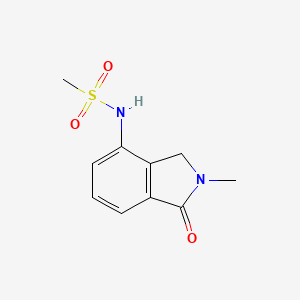
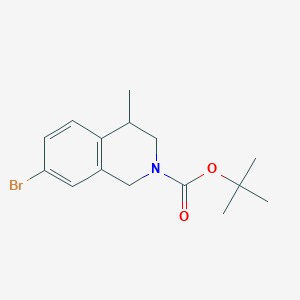
![benzyl [(1R)-1-(3-hydroxyphenyl)ethyl]carbamate](/img/structure/B13492410.png)
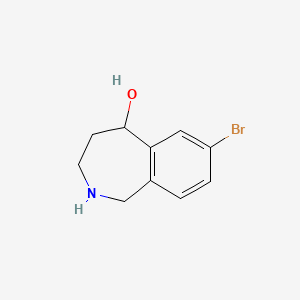
![1-[(2S)-1-(prop-2-yn-1-yl)pyrrolidin-2-yl]methanamine dihydrochloride](/img/structure/B13492415.png)
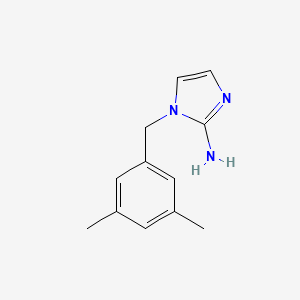
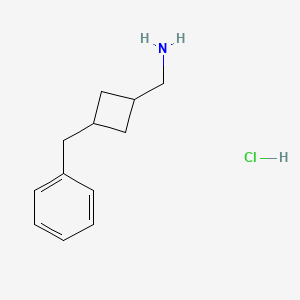
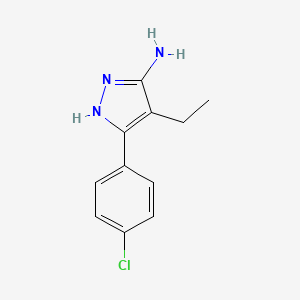
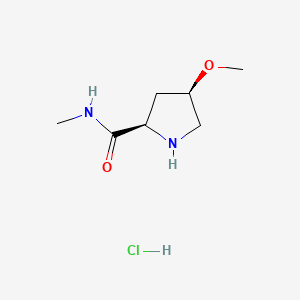
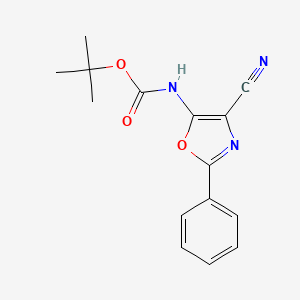

![5-[3-[3-Aminopropyl(methyl)amino]propylamino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13492454.png)
